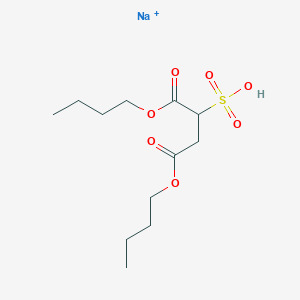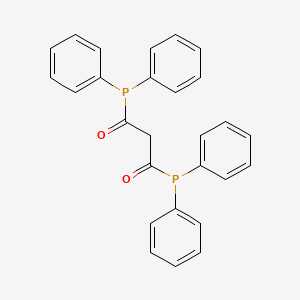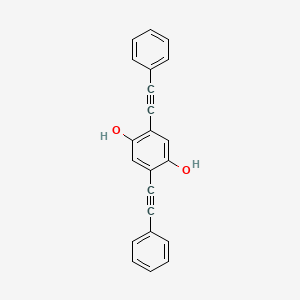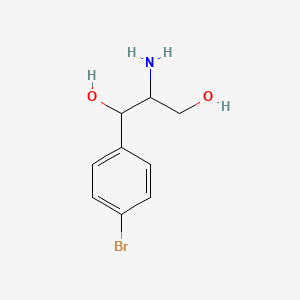
Diethyl 2-((thiophen-2-ylmethyl)amino)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-((thiophen-2-ylmethyl)amino)malonate is an organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, attached to a malonate ester through an amino linkage. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((thiophen-2-ylmethyl)amino)malonate typically involves the reaction of diethyl malonate with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide (NaOEt) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((thiophen-2-ylmethyl)amino)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester group.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as sodium ethoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted malonates .
Scientific Research Applications
Diethyl 2-((thiophen-2-ylmethyl)amino)malonate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-((thiophen-2-ylmethyl)amino)malonate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Thiophen-2-ylmethylamine: The amine component used in the synthesis of Diethyl 2-((thiophen-2-ylmethyl)amino)malonate.
Diethyl aminomalonate: Another malonate derivative with similar reactivity.
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and other complex molecules .
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
diethyl 2-(thiophen-2-ylmethylamino)propanedioate |
InChI |
InChI=1S/C12H17NO4S/c1-3-16-11(14)10(12(15)17-4-2)13-8-9-6-5-7-18-9/h5-7,10,13H,3-4,8H2,1-2H3 |
InChI Key |
SNSSJXZJBWPMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine](/img/structure/B14130163.png)


![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)




